

Ethyl 5-nitro-nicotinate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 5-nitro-nicotinate*

Cat. No.: B074328

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-nitro-nicotinate, with the Chemical Abstracts Service (CAS) registry number 1462-89-1, is a nitro-substituted derivative of ethyl nicotinate. This compound belongs to the class of nitropyridines, which are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of the nitro group on the pyridine ring can profoundly influence the molecule's electronic properties and biological function, making it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a detailed overview of the physical and chemical properties of **Ethyl 5-nitro-nicotinate**, a potential synthesis protocol, and a discussion of its anticipated biological activities based on related compounds.

Physical and Chemical Properties

A comprehensive summary of the known physical and chemical properties of **Ethyl 5-nitro-nicotinate** is presented below. It is important to note that while some data is available, specific experimental values for properties such as melting and boiling points are not consistently reported in publicly available literature. Much of the available data is for the parent compound, ethyl nicotinate, and should be used for comparative purposes with caution.

Table 1: Physical and Chemical Properties of **Ethyl 5-nitro-nicotinate**

Property	Value	Source
Molecular Formula	<chem>C8H8N2O4</chem>	[1] [2]
Molecular Weight	196.16 g/mol	[1]
CAS Number	1462-89-1	[1] [2]
Appearance	Solid or liquid	[3]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
Density	Data not available	

For comparison, the properties of the parent compound, ethyl nicotinate, are provided in the following table.

Table 2: Physical and Chemical Properties of Ethyl Nicotinate

Property	Value	Source
Molecular Formula	<chem>C8H9NO2</chem>	[4]
Molecular Weight	151.16 g/mol	[4]
CAS Number	614-18-6	[4]
Appearance	Clear colorless to pale yellow liquid	[5]
Melting Point	8-10 °C	[6]
Boiling Point	223-224 °C	[6]
Density	1.107 g/mL at 25 °C	[6]
Solubility	Miscible with ethanol and ether; slightly soluble in water.	[5]

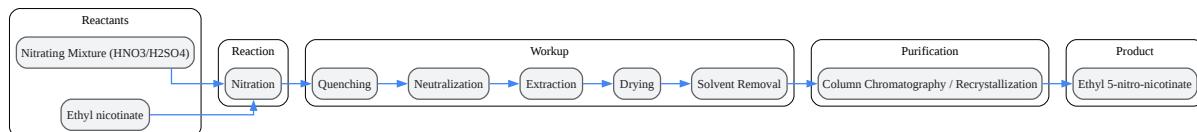
Experimental Protocols

Synthesis of Ethyl 5-nitro-nicotinate

A common method for the synthesis of nitroaromatic compounds is through electrophilic nitration. The following is a plausible experimental protocol for the synthesis of **Ethyl 5-nitro-nicotinate**, based on general procedures for the nitration of aromatic rings.^[3]

Reaction:

Materials:


- Ethyl nicotinate
- Concentrated nitric acid (HNO_3)
- Concentrated sulfuric acid (H_2SO_4)
- Ice
- Sodium bicarbonate (NaHCO_3) solution
- Dichloromethane (CH_2Cl_2)
- Anhydrous magnesium sulfate (MgSO_4)
- Distilled water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
- Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining a low temperature. This creates the nitrating mixture.
- In a separate flask, dissolve ethyl nicotinate in a minimal amount of concentrated sulfuric acid.

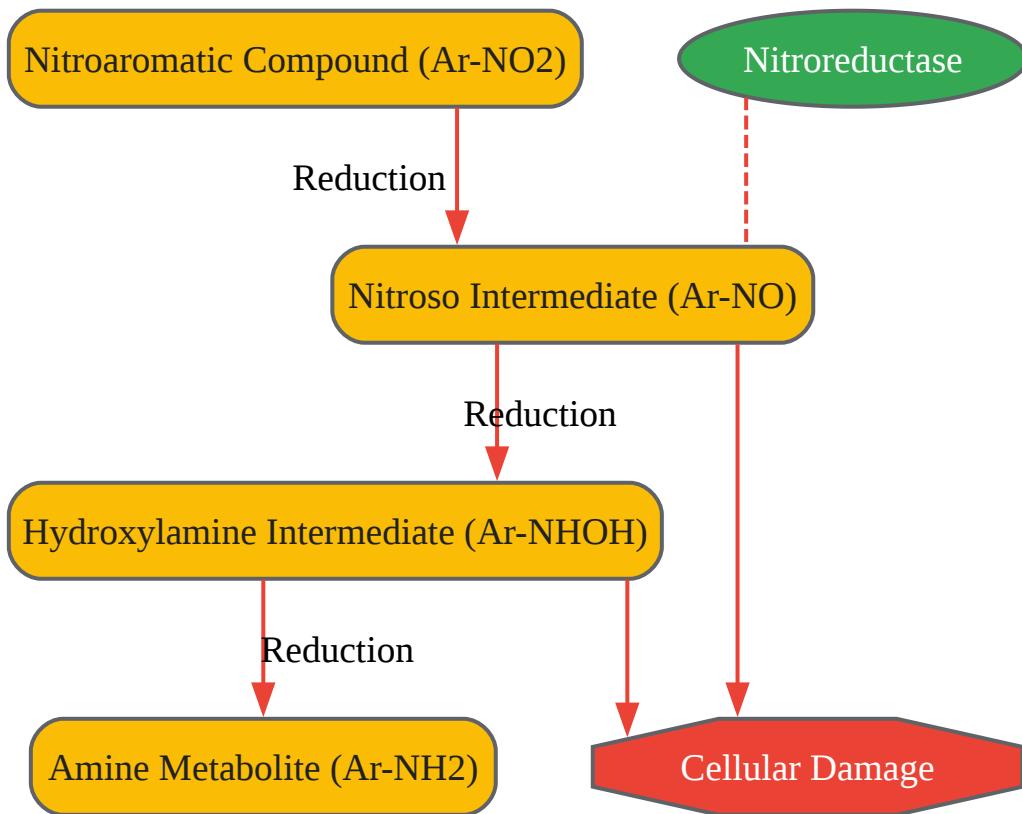
- Slowly add the ethyl nicotinate solution to the cold nitrating mixture dropwise, ensuring the temperature does not rise significantly.
- After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time to ensure complete nitration.
- Carefully pour the reaction mixture over crushed ice to quench the reaction.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Extract the aqueous layer with dichloromethane multiple times.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
- The crude product may be purified by column chromatography or recrystallization to yield pure **Ethyl 5-nitro-nicotinate**.

Workflow for the Synthesis of **Ethyl 5-nitro-nicotinate**

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Ethyl 5-nitro-nicotinate**.

Biological Activity and Signaling Pathways


While specific biological studies on **Ethyl 5-nitro-nicotinate** are limited in the public domain, the broader class of nitropyridine derivatives has been the subject of extensive research, revealing a range of biological activities.[7][8][9]

Anticipated Biological Activities:

- **Antimicrobial Activity:** Nitropyridine derivatives have demonstrated notable efficacy against various bacterial strains, including *Mycobacterium tuberculosis*. The nitro group is often crucial for this activity, as it can be enzymatically reduced within microbial cells to generate reactive nitrogen species that are toxic to the microorganism.
- **Anticancer Activity:** The cytotoxic potential of nitropyridines against various cancer cell lines is an active area of investigation. The mechanism of action is thought to involve the modulation of enzyme activity or interaction with cellular targets essential for cancer cell proliferation.
- **Enzyme Inhibition:** Certain nitropyridine derivatives have been shown to act as inhibitors of various enzymes. For example, some have exhibited inhibitory activity against urease and chymotrypsin.[7]

General Signaling Pathway for Bioactivation of Nitroaromatic Compounds:

The biological activity of many nitroaromatic compounds is dependent on their metabolic activation through the reduction of the nitro group. This process is often carried out by nitroreductase enzymes found in both prokaryotic and eukaryotic cells.

[Click to download full resolution via product page](#)

Caption: Bioactivation of nitroaromatic compounds.

Safety and Handling

Specific safety data for **Ethyl 5-nitro-nicotinate** is not readily available. However, based on the properties of related compounds like ethyl nicotinate and the general hazards associated with nitro compounds, appropriate safety precautions should be taken.

- **Handling:** Use in a well-ventilated area.^[10] Avoid contact with skin, eyes, and clothing.^[11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.^[12]
- **Storage:** Store in a cool, dry place away from heat and ignition sources.^[11] Keep the container tightly closed.
- **Hazards:** Nitro compounds can be flammable and may have toxic properties. Ethyl nicotinate is known to be an irritant to the skin, eyes, and respiratory system.^[10]

It is imperative to consult a comprehensive Safety Data Sheet (SDS) for **Ethyl 5-nitro-nicotinate** before handling or use.

Conclusion

Ethyl 5-nitro-nicotinate is a compound with significant potential for research and development in the pharmaceutical and agrochemical industries. While a complete profile of its physical and chemical properties is not yet fully established in the public literature, its structural relationship to other biologically active nitropyridines suggests it is a promising candidate for further investigation. The synthesis protocol outlined provides a viable route for its preparation, and the understanding of the general bioactivation pathway for nitroaromatic compounds offers a starting point for exploring its mechanism of action. As with any chemical compound, proper safety precautions are essential when handling **Ethyl 5-nitro-nicotinate**. Further research is warranted to fully elucidate the properties and potential applications of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1462-89-1|Ethyl 5-nitronicotinate|BLD Pharm [bldpharm.com]
- 2. jwpharmlab.com [jwpharmlab.com]
- 3. lookchem.com [lookchem.com]
- 4. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 5. nbinfo.com [nbinfo.com]
- 6. Ethyl nicotinate | 614-18-6 [chemicalbook.com]
- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Nitropyridines in the Synthesis of Bioactive Molecules | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]

- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.ie [fishersci.ie]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Ethyl 5-nitro-nicotinate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074328#ethyl-5-nitro-nicotinate-physical-and-chemical-properties\]](https://www.benchchem.com/product/b074328#ethyl-5-nitro-nicotinate-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com